molecular formula C21H17ClN4O4 B3613458 7-benzyl-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B3613458
M. Wt: 424.8 g/mol
InChI Key: UWJGCJVTGIJMTK-UHFFFAOYSA-N
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Description

The compound is a purine derivative, which means it likely has properties similar to other purine compounds. Purines are biologically significant and are found in many important biomolecules like DNA, RNA, and ATP .


Molecular Structure Analysis

The compound contains a purine ring, which is a fused pyrimidine-imidazole ring system. It also contains a benzodioxol group and a benzyl group. These groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its overall size, the presence of any functional groups, and the specific arrangement of its atoms .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many purine derivatives act as inhibitors of various enzymes .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. It could be interesting to explore its potential uses in medicine, given the importance of purine derivatives in biological systems .

properties

IUPAC Name

7-benzyl-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O4/c1-24-19-18(25(11-23-19)9-13-5-3-2-4-6-13)20(27)26(21(24)28)10-14-7-16-17(8-15(14)22)30-12-29-16/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJGCJVTGIJMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3Cl)OCO4)N(C=N2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-benzyl-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
7-benzyl-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
7-benzyl-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
7-benzyl-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
7-benzyl-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
7-benzyl-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

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